molecular formula C17H16O4S B051841 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid CAS No. 83237-49-4

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid

Cat. No.: B051841
CAS No.: 83237-49-4
M. Wt: 316.4 g/mol
InChI Key: HCKQCCUGCHJSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is an organic compound with a complex structure that includes a carboxyethyl group, a phenylthio group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylthio Group:

    Acetic Acid Moiety Addition: The phenylacetic acid moiety is introduced through a Friedel-Crafts acylation reaction, using acetic anhydride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxyl group to an alcohol.

    Substitution: The phenylthio group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and reduced sulfur compounds.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression Modulation: Affecting the expression of genes involved in inflammation, cell growth, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Carboxyethyl)-2-(phenylthio)benzoic acid
  • 5-(1-Carboxyethyl)-2-(phenylthio)phenylpropionic acid
  • 5-(1-Carboxyethyl)-2-(phenylthio)phenylbutyric acid

Uniqueness

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(carboxymethyl)-4-phenylsulfanylphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4S/c1-11(17(20)21)12-7-8-15(13(9-12)10-16(18)19)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKQCCUGCHJSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4.39 g (10 mol.) of 5-(2-bromo-1,1-dimethoxypropyl)-2-phenylthiophenylacetate obtained in Example 1-(2), 4.20 g (50 mmol.) of sodium hydrogen carbonate, 50 ml of ethanol and 35 ml of water was heated under reflux and stirring for 5 hours. The reaction mixture was distilled to remove distillates having a boiling point of below 100° C. The residue was then heated under reflux for 4 hours. The mixture was treated in the same manner as in Example 6-(1) to obtain 2.15 g of the desired product as white crystals (yield 68%), m.p. 145°-146° C.
Name
5-(2-bromo-1,1-dimethoxypropyl)-2-phenylthiophenylacetate
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

A mixture of 4.39 g (10 mmol.) of methyl 5-(2-bromo-1,1-dimethoxypropyl)-2-phenylthiophenylacetate obtained in Example 1-(2), 3.45 g (25 mmol.) of anhydrous potassium carbonate, 13 ml of methanol and 13 ml of water was heated under reflux and stirring for 40 hours. The reaction mixture was treated in the same manner as in Example 6-(1) to obtain 2.41 g of the desired product as white crystals (yield 76%), m.p. 145°-146° C.
Name
methyl 5-(2-bromo-1,1-dimethoxypropyl)-2-phenylthiophenylacetate
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
Yield
76%

Synthesis routes and methods III

Procedure details

A process for preparing 2-(10,11-dihydro-10-oxodibenzo [b,f] thiepin-2-yl)propionic acid which comprises subjecting 2-(4-amino-3-carboxymethylphenyl)propionic acid or its salt to diazotization and subsequent reaction with thiophenol to produce 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid or its salt, and subjecting the product to cyclization reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-amino-3-carboxymethylphenyl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-(3-Carboxymethyl-4-iodophenyl)propionic acid (prepared in the manner as described in Example 12, 202 mg, 0.605 mol.), potassium carbonate (380 mg, 2.8 mmol.), N,N-dimethylformamide (DMF, 10 mL), and thiophenol (95 wt. %, 92 mg, 0.79 mmol.) were mixed. The resulting mixture was heated for 19 hours under reflux (temperature: approx. 115° C.) after addition of 20 mg of powdery copper. The reaction mixture was cooled, made acidic by addition of hydrochloric acid, and extracted with ethyl acetate. The ethyl acetate portion was washed with an aqueous sodium chloride solution, dried over magnesium sulfate, and concentrated to leave a residue. The residue was subjected to silica gel column chromatography (Wako gel C-200, Wako Jyunyaku Industry Co., Ltd., hexane/ethyl acetate/acetic acid=7/3/1, v/v/v) to obtain 94 mg (0.30 mmol., yield: 49%) of the desired compound.
Name
2-(3-Carboxymethyl-4-iodophenyl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Quantity
92 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper
Quantity
20 mg
Type
catalyst
Reaction Step Four
Name
hexane ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
Reactant of Route 2
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
Reactant of Route 3
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
Reactant of Route 4
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
Reactant of Route 5
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
Reactant of Route 6
Reactant of Route 6
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
Customer
Q & A

Q1: What is the significance of synthesizing metal-organic complexes with Zaltoprofen?

A: Researchers are exploring the use of Zaltoprofen as a building block in supramolecular chemistry due to its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of diverse structures with intriguing properties [, , , ]. These metal-organic complexes hold potential applications in various fields, including catalysis, sensing, and drug delivery.

Q2: What types of structures have been synthesized using Zaltoprofen as a ligand?

A2: Studies have demonstrated the synthesis of various structural motifs using Zaltoprofen, including:

  • Zero-dimensional (0-D) structures: These are discrete molecular entities, such as the binuclear complex [Zn2(Zaltoprofen)2(phen)2], where phen represents 1,10-phenanthroline [].
  • One-dimensional (1-D) structures: These include zigzag chains, as observed in [Cd(Zaltoprofen)(phen)]n [].
  • Two-dimensional (2-D) structures: Researchers have synthesized 2-D networks with Zaltoprofen, such as those found in [Zn(Zaltoprofen)(H2O)]n, which exhibits alternating left- and right-handed helical chains [].

Q3: What role do hydrogen bonds and π–π stacking interactions play in these structures?

A: Hydrogen bonds and π–π stacking interactions contribute significantly to the stability and packing of these metal-organic complexes. For instance, in the 0-D structure of [Zn2(Zaltoprofen)2(phen)2], π–π stacking interactions and C‒H···O hydrogen bonds are crucial for the formation of the extended 3-D supramolecular network []. In the 1-D zigzag chain structure of [Cd(Zaltoprofen)(phen)]n, π–π stacking interactions link the chains, creating a 2-D layer [].

Q4: Have any interesting fluorescent properties been observed in these complexes?

A: While not all synthesized complexes exhibit fluorescence, a lanthanide-based coordination polymer, [La(HL2)2(L2)3]n, where HL2 represents 2-thiophenecarboxylic acid, displayed fluorescence at room temperature []. This finding suggests the potential of using Zaltoprofen and similar ligands in developing novel fluorescent materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.